Home > Products > Screening Compounds P88413 > Tenofovir Monomethyl Ester
Tenofovir Monomethyl Ester - 1796539-83-7

Tenofovir Monomethyl Ester

Catalog Number: EVT-1465994
CAS Number: 1796539-83-7
Molecular Formula: C10H16N5O4P
Molecular Weight: 301.243
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir monomethyl ester is a key intermediate in the synthesis of tenofovir alafenamide fumarate [], a crucial antiviral medication used in treating chronic hepatitis B and HIV-1 infections []. It is a phosphonate nucleotide analogue with a single methyl ester group attached to the phosphonate moiety. While tenofovir disoproxil fumarate (TDF) is a widely used prodrug of tenofovir, tenofovir monomethyl ester serves as a crucial intermediate in the metabolic pathway of TDF [].

Tenofovir (TFV)

Compound Description: Tenofovir (TFV) is a nucleotide reverse transcriptase inhibitor (NRTI) widely used as a first-line treatment for chronic hepatitis B (HBV) and HIV-1 infection. [, , ] As an analog of adenosine monophosphate, TFV lacks the 3′-hydroxyl group necessary for DNA chain elongation. [] TFV itself exhibits limited cellular permeability due to its negatively charged phosphonate group. To improve its bioavailability, various prodrug strategies have been employed, resulting in the development of several clinically relevant TFV prodrugs. [, , ]

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir and is clinically used as an anti-HBV and anti-HIV drug. [, ] TDF exhibits improved oral bioavailability compared to TFV. [] After absorption, TDF is rapidly hydrolyzed to its active metabolite, tenofovir diphosphate (TFV-DP). []

Tenofovir Alafenamide Fumarate (TAF)

Compound Description: Tenofovir alafenamide fumarate (TAF) represents another prodrug of tenofovir clinically utilized in the treatment of HBV and HIV-1 infections. [, , ] Compared to TDF, TAF exhibits a more favorable pharmacokinetic profile, demonstrating greater bioavailability and higher intracellular concentrations of the active metabolite, TFV-DP. [, ] These characteristics contribute to its improved efficacy and reduced systemic exposure to tenofovir, minimizing the risk of renal and bone toxicity. [, ]

Tenofovir Amibufenamide Fumarate (TMF)

Compound Description: Tenofovir amibufenamide fumarate (TMF) is a novel prodrug of tenofovir currently being investigated for its potential as an anti-HBV agent. [] Preclinical studies suggest that TMF possesses a superior pharmacokinetic profile compared to both TDF and TAF. [] It exhibits higher oral bioavailability, greater target loading in the liver (the primary site of HBV replication), and a more prolonged half-life, resulting in enhanced antiviral efficacy. []

Bis(L-amino acid) Ester Prodrugs of Tenofovir

Compound Description: Researchers have explored the synthesis and biological evaluation of a series of bis(L-amino acid) ester prodrugs of tenofovir as potential anti-HBV agents. [] These prodrugs were designed to exploit the improved cellular uptake and hydrolysis properties often associated with amino acid esters. [] In this series, the two hydroxyl groups of the tenofovir phosphonate moiety are esterified with various L-amino acids, aiming to enhance oral bioavailability and intracellular delivery of the active tenofovir diphosphate. []

Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir

Compound Description: To enhance the anti-HIV activity of tenofovir, researchers have synthesized and evaluated a series of mono- and di-substituted phosphonamidate conjugates. [] In these derivatives, the hydroxyl group of the phosphonate in TFV was conjugated with the amino group of various amino acids (L-alanine, L-leucine, L-valine, and glycine) and long fatty ester hydrocarbon chains. [] This approach aimed to improve cellular permeability and potentially enhance intracellular phosphorylation to the active diphosphate form. []

Tenofovir Diphenyl Ester

Compound Description: Tenofovir diphenyl ester is a synthetic intermediate utilized in the production of Tenofovir Alafenamide Fumarate (TAF). [] It serves as a crucial precursor in the multi-step synthesis of TAF, enabling the introduction of the alafenamide group. []

Tenofovir Phenyl Ester

Compound Description: Tenofovir Phenyl Ester is another key intermediate in the synthesis of Tenofovir Alafenamide Fumarate (TAF). [] Its structure, featuring a phenyl ester group, plays a crucial role in the subsequent synthetic steps leading to the final TAF molecule. []

Overview

Tenofovir Monomethyl Ester is an acyclic phosphonate nucleotide analogue known for its role as a reverse transcriptase inhibitor. This compound is primarily utilized in the treatment of viral infections, particularly human immunodeficiency virus and hepatitis B virus. As a derivative of Tenofovir, it exhibits significant antiviral properties, making it a critical subject of study in medicinal chemistry and virology.

Source and Classification

Tenofovir Monomethyl Ester is classified as a nucleotide analogue and falls under the category of antiviral agents. Its chemical structure allows it to mimic natural nucleotides, facilitating its incorporation into viral DNA during replication. This compound is sourced from various chemical synthesis processes, often starting from the parent compound Tenofovir, which is derived from more complex organic precursors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenofovir Monomethyl Ester involves several steps, typically beginning with the acyclic precursor diaminomalononitrile. The general synthetic route includes:

  1. Starting Material: The synthesis begins with diaminomalononitrile.
  2. Formation of Tenofovir: Through a four-step protocol, diaminomalononitrile is converted into Tenofovir.
  3. Esterification: The final step involves selectively esterifying one of the phosphonic acid groups of Tenofovir with methanol to yield Tenofovir Monomethyl Ester.

This method allows for the precise modification of the phosphonate group, which is crucial for the compound's biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tenofovir Monomethyl Ester can be described by its IUPAC name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid. The compound features a phosphonic acid moiety that plays a vital role in its mechanism of action against viral replication.

  • Molecular Formula: C10H16N5O4P
  • Molecular Weight: 307.23 g/mol
  • InChI Key: InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 .
Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir Monomethyl Ester undergoes various chemical reactions that are essential for its application in medicinal chemistry. Key reactions include:

  • Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
  • Reduction: Reduction reactions may be employed to synthesize related compounds or to modify existing structures for enhanced efficacy.
  • Substitution Reactions: These are critical for introducing different functional groups that can improve the pharmacokinetic properties of the compound.

Common reagents used in these reactions include tosylated diethyl(hydroxymethyl) phosphonate and bromotrimethylsilane.

Mechanism of Action

Process and Data

Tenofovir Monomethyl Ester acts primarily as a nucleotide analogue reverse transcriptase inhibitor. Its mechanism involves:

  1. Incorporation into Viral DNA: The compound mimics natural nucleotides and gets incorporated into the growing viral DNA chain during replication.
  2. Premature Termination: Once integrated, it causes premature termination of the DNA chain, effectively halting further viral replication.

This process significantly reduces viral load in infected individuals and slows disease progression associated with HIV and hepatitis B.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tenofovir Monomethyl Ester exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Tenofovir Monomethyl Ester has a wide range of scientific applications:

  • Antiviral Research: It serves as a model compound for studying nucleotide analogues and their effects on viral replication.
  • Drug Development: The compound is utilized in developing new antiviral therapies targeting HIV and hepatitis B virus.
  • Biochemical Studies: Researchers use it to investigate biochemical pathways involved in viral infections and potential therapeutic interventions .
Introduction to Tenofovir Monomethyl Ester

Historical Development of Tenofovir Derivatives

The evolution of tenofovir prodrugs represents a pharmaceutical journey marked by strategic molecular modifications to overcome inherent pharmacokinetic limitations:

  • First-generation (Adefovir Dipivoxil): Characterized by the dipivoxil promoiety, this pioneering nucleotide prodrug demonstrated the clinical potential of acyclic nucleoside phosphonates but revealed significant nephrotoxicity limitations at higher doses required for HIV suppression. Its structural similarity to tenofovir (differing only by a single methyl group) highlighted the profound impact of subtle chemical modifications on biological outcomes [5].

  • Tenofovir Disoproxil Fumarate (TDF): Approved in 2001, TDF incorporated bis-isopropyloxycarbonyloxymethyl esters that significantly enhanced oral bioavailability (25% vs. <1% for tenofovir). This prodrug strategy yielded tenofovir plasma concentrations sufficient for antiviral efficacy but resulted in systemic exposure contributing to long-term renal and bone toxicity. Clinical studies established its superiority over adefovir for chronic hepatitis B treatment, with 93% viral suppression in HBeAg-negative patients after 48 weeks versus 63% with adefovir [1] [5].

  • Tenofovir Alafenamide (TAF): Representing a second-generation innovation, TAF employs a phosphonoamidate monoester design with a phenol-substituted alanine isopropyl ester promoiety. This structural refinement enables preferential hydrolysis in hepatocytes and lymphocytes via cathepsin A (CatA) and carboxylesterase 1 (CES1), achieving 90% lower systemic tenofovir exposure than TDF while maintaining therapeutic efficacy at one-tenth the dose [2] [6].

  • Emerging Derivatives: Recent developments include tenofovir amibufenamide fumarate (TMF), featuring a benzyl-substituted phosphonamidate, which demonstrated 30-fold greater in vitro potency against HBV than TDF. Additionally, bis(l-amino acid) ester prodrugs (e.g., bis-valine derivatives) have shown oral bioavailability improvements up to 10.3% in rat models—triple that of TDF—highlighting the continued innovation in tenofovir prodrug chemistry [3] [8].

Table 1: Evolution of Tenofovir Prodrug Design

GenerationRepresentative ProdrugKey Structural FeaturesBioavailability Enhancement
PrototypeAdefovir DipivoxilBis(pivaloyloxymethyl) esterLimited by toxicity
FirstTenofovir Disoproxil (TDF)Bis(isopropyloxycarbonyloxymethyl)~25% oral bioavailability
SecondTenofovir Alafenamide (TAF)Phenol-substituted phosphonoamidate10-fold dose reduction vs. TDF
ExperimentalBis-Valine EsterAmino acid-based diester10.3% in rats (3× TDF)

Structural Classification of Nucleotide Analog Prodrugs

Tenofovir prodrugs exemplify strategic chemical modifications designed to overcome the inherent polarity of nucleotide analogs. Classification is defined by the chemical approach to phosphonate masking:

  • Diaryl Diesters (TDF-type): These compounds feature symmetrical carbonate ester groups (e.g., isopropyloxycarbonyloxymethyl in TDF) that undergo rapid non-specific esterase hydrolysis in plasma and tissues. The resulting tenofovir monomethyl ester represents a transient intermediate that undergoes further enzymatic cleavage to liberate tenofovir. This promoiety architecture significantly enhances intestinal absorption but contributes to off-target tissue accumulation due to premature hydrolysis [1] [6].

  • Phosphonoamidates (TAF/TMF-type): Characterized by an aryl ester-amino acid ester linkage, these prodrugs leverage tissue-specific enzymatic activation. TAF incorporates an L-alanine phenol ester moiety that undergoes hydrolysis primarily via CatA in target cells. Similarly, TMF (tenofovir amibufenamide) features a benzyl-modified phosphonamidate group that enhances plasma stability compared to TDF. The monomethyl ester stage in these compounds occurs intracellularly after initial enzymatic processing, minimizing systemic exposure [2] [8].

  • Amino Acid-Based Esters: Emerging designs incorporate natural amino acid components as promoiety constituents. The bis(L-valine) ester prodrug (compound 11) demonstrated a 22-fold increase in anti-HBV activity (IC50: 0.71 μM) compared to tenofovir in HepG2.2.15 cells. These structures exploit peptide transporter recognition (e.g., hPEPT1) to enhance intestinal absorption while providing controlled hydrolysis kinetics through steric and electronic modulation of the ester bonds [3].

  • Monoester Derivatives: The monomethyl ester represents the simplest prodrug form, retaining a single methyl ester on the phosphonate group. While insufficient alone for oral delivery due to limited lipophilicity, it serves as a critical metabolic intermediate in the activation pathways of more complex prodrugs. Recent patent literature describes monobenzyl ester phosphamide derivatives designed to optimize liver-targeted delivery through selective enzymatic conversion in hepatic tissue [8].

Role of Esterification in Prodrug Design

Esterification serves as the fundamental chemical strategy for overcoming the biopharmaceutical challenges associated with tenofovir's phosphonic acid functionality:

  • Biochemical Barrier Modulation: The primary biochemical barrier to tenofovir absorption involves extensive polar surface area (PSA > 140 Ų) and low log P (-1.6). Esterification with lipophilic promoiety groups reduces PSA and increases log P, dramatically altering absorption kinetics. For instance, TDF’s log P increases to 1.25, enabling passive diffusion across intestinal epithelia. Defined ester mixtures (e.g., phenyl benzoate/phenethyl isobutyrate) have been shown to inhibit intestinal esterases by 95%, significantly enhancing intact prodrug absorption in Caco-2 models [4].

  • Metabolic Activation Pathways: The enzymatic conversion cascade involves tissue-specific hydrolases that determine drug distribution profiles. While TDF undergoes rapid hydrolysis by ubiquitous esterases—generating tenofovir monomethyl ester intermediates in plasma—TAF and TMF resist non-specific hydrolysis and require intracellular carboxylesterases (CES1 in hepatocytes) or cathepsin A for activation. The monomethyl ester itself undergoes slower hydrolysis by phosphodiesterases, creating a pharmacokinetic bottleneck that influences intracellular tenofovir concentrations [2] [6].

  • Structure-Hydrolysis Relationships: Hydrolysis kinetics are exquisitely sensitive to ester bond chemistry. In vitro studies demonstrate that electron-withdrawing groups adjacent to the ester carbonyl accelerate hydrolysis (e.g., aryl esters), while steric hindrance (e.g., valine isopropyl esters) retards it. For example, TAF’s phenol-substituted alanine ester exhibits a plasma half-life of 0.5 hours versus <2 minutes for TDF’s carbonate esters, explaining their differential tissue distribution profiles. Amino acid-based esters show intermediate hydrolysis rates tuned by amino acid side chain properties [3] [7].

Table 2: Hydrolysis Kinetics and Pharmacokinetic Parameters of Tenofovir Prodrugs

Prodrug TypeActivation EnzymesPlasma t½ (min)Cellular t½ (h)Tenofovir-DP AUC in Hepatocytes (nM·h)
Tenofovir (parent)N/AN/AN/A12.5
TDF (diester)Ubiquitous esterases<20.538.7
TAF (phosphonoamidate)CatA/CES1 in target cells30891,520
Bis-Valine EsterEsterases/PEPT1 transport156.2652*
*Estimated from preclinical data [2] [3]
  • Synthetic Strategies: The preparation of tenofovir monoesters typically involves selective mono-esterification of the phosphonic acid group using alkyl halides in the presence of organic bases. Patent literature describes the synthesis of monobenzyl ester intermediates through controlled reaction of tenofovir with benzyl halides under anhydrous conditions, yielding protected precursors suitable for further functionalization. Purification challenges arise from the polarity differences between mono-, di-, and tri-esterified species, often requiring chromatographic separation [8].

Properties

CAS Number

1796539-83-7

Product Name

Tenofovir Monomethyl Ester

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid

Molecular Formula

C10H16N5O4P

Molecular Weight

301.243

InChI

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1

InChI Key

QNIIFMBLEIMHIO-SSDOTTSWSA-N

SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC

Synonyms

[[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monomethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.